molecular formula C17H12N4OS2 B2385400 N-(benzo[d]thiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide CAS No. 852366-76-8

N-(benzo[d]thiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide

Cat. No.: B2385400
CAS No.: 852366-76-8
M. Wt: 352.43
InChI Key: NXOALFFZSRRREW-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide: is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a benzo[d]thiazole ring and a quinazoline ring connected via a thioacetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with benzo[d]thiazole and quinazoline derivatives.

    Reaction Steps:

    Reaction Conditions: The reactions are usually carried out in the presence of catalysts such as palladium or copper, under inert atmospheres, and at elevated temperatures.

Industrial Production Methods:

    Scale-Up: Industrial production involves optimizing the reaction conditions to ensure high yield and purity. This includes using large-scale reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products:

    Oxidation Products: Oxidized derivatives with modified functional groups.

    Reduction Products: Reduced derivatives with altered oxidation states.

    Substitution Products: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.

    Material Science: It can be incorporated into polymers and materials to improve their properties, such as conductivity and stability.

Biology:

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, which can be useful in studying enzyme functions and developing new drugs.

    Biological Probes: It can be used as a probe to study biological processes and interactions at the molecular level.

Medicine:

    Drug Development: The compound’s structure makes it a candidate for developing new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Diagnostics: It can be used in diagnostic assays to detect specific biomolecules or disease markers.

Industry:

    Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other valuable chemicals.

    Pharmaceuticals: It can be employed in the production of pharmaceutical compounds with specific biological activities.

Mechanism of Action

Molecular Targets and Pathways:

    Enzyme Binding: The compound interacts with specific enzymes, inhibiting their activity by binding to their active sites.

    Signal Transduction: It can modulate signal transduction pathways, affecting cellular processes such as proliferation, apoptosis, and differentiation.

    Receptor Interaction: The compound may bind to cellular receptors, altering their function and triggering downstream effects.

Comparison with Similar Compounds

    N-(benzo[d]thiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide analogs: Compounds with similar structures but different substituents on the benzo[d]thiazole or quinazoline rings.

    Thioacetamide derivatives: Compounds with thioacetamide linkages but different heterocyclic rings.

Uniqueness:

    Structural Features: The combination of benzo[d]thiazole and quinazoline rings linked by a thioacetamide group is unique, providing distinct chemical and biological properties.

    Reactivity: The compound’s reactivity profile, including its ability to undergo various chemical reactions, sets it apart from other similar compounds.

    Applications: Its diverse applications in chemistry, biology, medicine, and industry highlight its versatility and potential.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-quinazolin-4-ylsulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4OS2/c22-15(21-17-20-13-7-3-4-8-14(13)24-17)9-23-16-11-5-1-2-6-12(11)18-10-19-16/h1-8,10H,9H2,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXOALFFZSRRREW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)SCC(=O)NC3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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